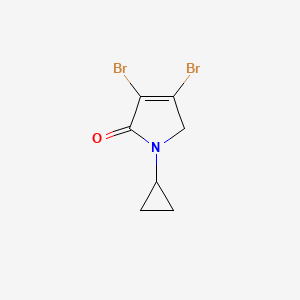
3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one is a synthetic organic compound that belongs to the class of brominated pyrroles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one typically involves the bromination of a cyclopropylpyrrole precursor. The reaction conditions may include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atoms.
Oxidation Reactions: The pyrrole ring can be oxidized under certain conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated pyrrole derivative.
科学研究应用
3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological systems and as a probe for biochemical pathways.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
- 3,4-Dichloro-1-cyclopropyl-1H-pyrrol-2(5H)-one
- 3,4-Difluoro-1-cyclopropyl-1H-pyrrol-2(5H)-one
- 3,4-Diiodo-1-cyclopropyl-1H-pyrrol-2(5H)-one
Uniqueness
3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one is unique due to the presence of bromine atoms, which can impart different reactivity and properties compared to its chloro, fluoro, or iodo analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s chemical behavior and interactions.
属性
分子式 |
C7H7Br2NO |
|---|---|
分子量 |
280.94 g/mol |
IUPAC 名称 |
3,4-dibromo-1-cyclopropyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C7H7Br2NO/c8-5-3-10(4-1-2-4)7(11)6(5)9/h4H,1-3H2 |
InChI 键 |
HBZYIIDYTYJNBX-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2CC(=C(C2=O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


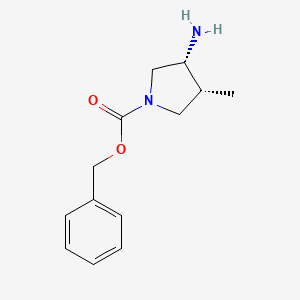
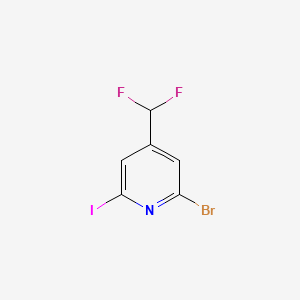
![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15054754.png)

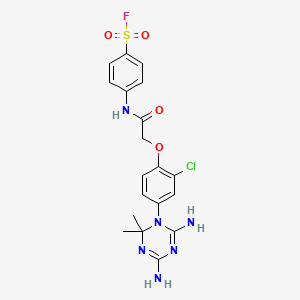

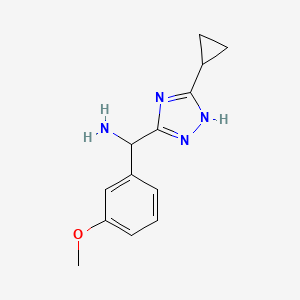


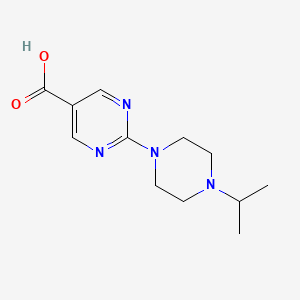
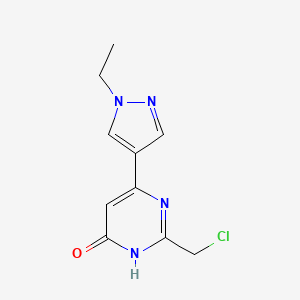

![2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15054825.png)

